L-N5-(1-Iminopropyl) ornithine (hydrochloride)

Übersicht

Beschreibung

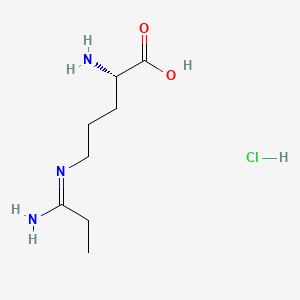

L-N5-(1-Iminopropyl) ornithine hydrochloride (CAS: 150403-96-6) is a synthetic derivative of the non-proteinogenic amino acid L-ornithine, modified at the N5 position with a 1-iminopropyl group. This compound belongs to a class of nitric oxide synthase (NOS) inhibitors, which are critical tools in studying the role of nitric oxide (NO) in physiological and pathological processes. Its structure features a propyl chain terminating in an imino group, distinguishing it from other N5-ornithine derivatives. The hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo research applications .

Vorbereitungsmethoden

Die Synthese von Methyl-L-NIO-Hydrochlorid beinhaltet die Reaktion von N5-(1-Iminopropyl)-L-Ornithin mit Salzsäure. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die Bildung des gewünschten Produkts zu gewährleisten . Industrielle Produktionsmethoden können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind .

Analyse Chemischer Reaktionen

Methyl-L-NIO-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu oxidierten Derivaten von Methyl-L-NIO-Hydrochlorid führen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Methyl-L-NIO-Hydrochlorid wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, die Stickstoffmonoxid-Synthase zu hemmen, häufig eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Als Werkzeug zur Untersuchung der Mechanismen der Stickstoffmonoxid-Synthase und ihrer Inhibitoren.

Biologie: Eingesetzt bei der Untersuchung von zellulären Prozessen, die Stickstoffmonoxid beinhalten, wie z. B. Signaltransduktion und Immunantwort.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen, die mit einer Überproduktion von Stickstoffmonoxid einhergehen, wie z. B. Entzündungen und neurodegenerative Erkrankungen.

Industrie: Eingesetzt bei der Entwicklung neuer Medikamente und Therapeutika, die auf die Stickstoffmonoxid-Synthase abzielen

5. Wirkmechanismus

Methyl-L-NIO-Hydrochlorid entfaltet seine Wirkung, indem es die Stickstoffmonoxid-Synthase kompetitiv hemmt. Es konkurriert mit L-Arginin um die Bindungsstelle des Enzyms und verhindert so die Umwandlung von L-Arginin in Stickstoffmonoxid und Citrullin. Diese Hemmung reduziert die Produktion von Stickstoffmonoxid, einem Molekül, das an verschiedenen physiologischen und pathologischen Prozessen beteiligt ist .

Wirkmechanismus

Methyl-L-NIO hydrochloride exerts its effects by competitively inhibiting nitric oxide synthase. It competes with L-arginine for the enzyme’s binding site, thereby preventing the conversion of L-arginine to nitric oxide and citrulline. This inhibition reduces the production of nitric oxide, a molecule involved in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Differences

The primary distinction among N5-ornithine derivatives lies in their substituents at the N5 position, which influence enzyme selectivity, potency, and pharmacokinetics. Key compounds include:

| Compound Name | Substituent | Salt Form | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| L-N5-(1-Iminopropyl) ornithine | 1-Iminopropyl | Hydrochloride | 150403-96-6 | 173.21 (free base basis) |

| L-N5-(1-Iminoethyl) ornithine | 1-Iminoethyl | Dihydrochloride | 150403-88-6 | 182.65 |

| N5-(1-Iminobutyl)-L-ornithine | 1-Iminobutyl | Hydrochloride | 150403-97-7 | Not reported |

| N5-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine | Pyrimidinyl group | Hydrochloride hydrate | 195143-52-3 | 254.29 + 36.46 (HCl) |

Key Observations :

- Salt Form : The hydrochloride vs. dihydrochloride forms (e.g., L-NIO dihydrochloride, CAS: 159190-44-0) affect solubility and stability. Hydrochloride salts are generally more soluble in aqueous solutions .

- Bulkier Groups : Derivatives like N5-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine incorporate aromatic rings, which may reduce membrane permeability compared to alkyl-substituted analogs .

Pharmacological Activity and Selectivity

Nitric Oxide Synthase (NOS) Inhibition

- L-N5-(1-Iminopropyl) ornithine hydrochloride: Limited direct data are available, but its structural similarity to L-NIO suggests it may inhibit NOS, particularly the inducible isoform (iNOS).

- L-NIO (1-Iminoethyl derivative): A well-characterized irreversible iNOS inhibitor (IC50 ~1 μM), used to study NO's role in vascular tone and immune responses. It shows preferential inhibition of endothelial NOS (NOS-3) in cardiac studies .

Functional Studies

- In feline pulmonary vasculature, L-NIO (10 μM) failed to attenuate kava-induced vasodepression, suggesting NO-independent pathways dominate in this context .

- L-N5-(1-iminoethyl) ornithine dihydrochloride (10 μM) irreversibly inhibits NOS in microglial cells, blocking chromogranin A-induced neurotoxicity .

Biologische Aktivität

L-N5-(1-Iminopropyl) ornithine (hydrochloride), commonly referred to as L-NIO, is a potent inhibitor of nitric oxide synthase (NOS) isoforms, which play critical roles in various physiological and pathological processes. This article delves into the biological activity of L-N5-(1-Iminopropyl) ornithine, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

L-N5-(1-Iminopropyl) ornithine functions primarily as an irreversible inhibitor of nitric oxide synthase (NOS). NOS catalyzes the conversion of L-arginine to nitric oxide (NO), a signaling molecule involved in numerous biological functions, including vasodilation, neurotransmission, and immune response modulation. The inhibition of NOS by L-NIO leads to a decrease in NO production, influencing various downstream effects:

- Nitric Oxide Production : By inhibiting NOS, L-NIO reduces the synthesis of NO, impacting vascular smooth muscle relaxation and other NO-mediated processes .

- Pro-inflammatory Mediators : Studies have shown that L-NIO can enhance the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, indicating its role in inflammatory responses .

Pharmacological Effects

The pharmacological implications of L-N5-(1-Iminopropyl) ornithine are extensive:

- Cancer Research : L-NIO has been utilized in studies examining its effects on breast cancer cell lines (e.g., MCF-7). It was found to enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel and carbachol .

- Inflammation Models : In animal models of inflammatory diseases, such as collagen-induced arthritis, the administration of L-NIO has shown potential in modulating disease activity through its effects on NO production .

Research Findings

Numerous studies have investigated the biological activity and therapeutic potential of L-N5-(1-Iminopropyl) ornithine. Below are some key findings:

Table 1: Summary of Research Findings

Case Studies

-

Breast Cancer Treatment :

A study explored the role of L-NIO in enhancing the cytotoxicity of paclitaxel in MCF-7 cells. The results indicated that co-treatment with L-NIO significantly increased cell death compared to treatment with paclitaxel alone, suggesting a synergistic effect that could be exploited for therapeutic purposes . -

Inflammatory Disease Model :

In a murine model of collagen-induced arthritis, treatment with Cl-amidine (a related compound) showed a significant reduction in disease severity and autoantibody production. Although this study did not use L-NIO directly, it underscores the importance of targeting NO pathways in inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the primary biochemical role of L-N<sup>5</sup>-(1-Iminopropyl) ornithine (hydrochloride) in nitric oxide (NO) signaling studies?

L-N<sup>5</sup>-(1-Iminopropyl) ornithine (L-NIO) is a competitive inhibitor of nitric oxide synthase (NOS), particularly targeting inducible NOS (iNOS) and endothelial NOS (eNOS). It blocks the conversion of L-arginine to NO and citrulline by competing for the enzyme's active site. This inhibition is critical for studying NO-dependent pathways in vascular regulation, neuroinflammation, and ischemia-reperfusion injury . Methodological Note : Use HPLC (≥95% purity) to verify compound integrity before administration. For in vivo models (e.g., rat ischemia), dissolve in saline at 1–10 mg/kg doses, adjusting for bioavailability .

Q. How can researchers validate the specificity of L-NIO for distinct NOS isoforms in experimental systems?

Isoform specificity can be assessed via:

- Enzyme Activity Assays : Compare inhibition kinetics (IC50) of L-NIO against purified iNOS, eNOS, and neuronal NOS (nNOS) using arginine-to-citrulline conversion assays .

- Genetic Knockdown : Combine L-NIO treatment with siRNA targeting specific NOS isoforms to confirm functional redundancy .

- EPR Spectroscopy : Measure NO production in mitochondrial fractions (post-L-NIO treatment) to differentiate NOS-dependent vs. NOS-independent NO sources .

Advanced Research Questions

Q. How can L-NIO be integrated into experimental models of focal cerebral ischemia, and what are key methodological considerations?

L-NIO induces vasoconstriction and ischemia by inhibiting eNOS-derived NO in cerebral vasculature. Key steps include:

- Stereotaxic Injection : Administer L-NIO (0.1–1 mM in PBS) directly into the middle cerebral artery (MCA) of rodents. Monitor cerebral blood flow via laser Doppler .

- Outcome Metrics : Assess neuroinflammation (e.g., microglial activation via Iba1 staining) and motor deficits (e.g., rotarod tests) at 24–72 hours post-injection .

- Controls : Co-administer L-arginine (1–5 mM) to reverse L-NIO effects and confirm NO-dependent mechanisms .

Q. What experimental strategies resolve contradictions in L-NIO efficacy across different NOS isoforms or tissue types?

Discrepancies arise due to isoform expression levels, redox environments, and off-target effects. Mitigate via:

- Dose-Response Curves : Titrate L-NIO (0.1–100 µM) in cell cultures (e.g., macrophages for iNOS; endothelial cells for eNOS) to identify isoform-specific thresholds .

- Combinatorial Inhibition : Pair L-NIO with selective inhibitors (e.g., 1400W for iNOS) to isolate contributions of individual isoforms .

- Metabolic Tracing : Use <sup>15</sup>N-labeled L-arginine with LC-MS to quantify NO pathway intermediates and confirm target engagement .

Q. How can stable isotope-labeled analogs of L-NIO enhance metabolic pathway analysis in vivo?

<sup>13</sup>C/<sup>15</sup>N-labeled L-NIO (e.g., L-Ornithine-[<sup>13</sup>C5,<sup>15</sup>N2] Hydrochloride) enables:

- Tracer Studies : Track incorporation into urea cycle intermediates via NMR or mass spectrometry .

- Pharmacokinetics : Quantify tissue distribution and clearance rates using isotopic dilution assays .

- Dynamic NO Flux Analysis : Couple with <sup>15</sup>N-arginine to model NO synthesis inhibition kinetics .

Q. Methodological & Analytical Considerations

Q. What analytical techniques are critical for characterizing L-NIO purity and structural integrity?

- HPLC : Use C18 columns with UV detection (220 nm) to assess purity (>95%) and detect degradation products .

- NMR Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on the iminopropyl moiety (δ 1.8–2.2 ppm for methyl groups) and ornithine backbone .

- Mass Spectrometry : Validate molecular weight (173.21 g/mol free base) via ESI-MS in positive ion mode .

Q. How should researchers optimize L-NIO solubility and stability in cell culture or in vivo models?

- Solubility : Prepare stock solutions in 0.1 M HCl or PBS (pH 7.4) at 10–50 mM. Vortex and filter-sterilize (0.22 µm) to prevent aggregation .

- Stability : Store lyophilized L-NIO at –20°C; avoid freeze-thaw cycles. In solution, use within 24 hours or add antioxidants (e.g., 0.1% ascorbate) to prevent oxidation .

Q. Data Interpretation & Reproducibility

Q. What controls are essential for ensuring reproducibility in L-NIO-mediated NO inhibition studies?

- Negative Controls : Use scrambled ornithine analogs (e.g., D-NIO) to rule out nonspecific effects .

- Positive Controls : Include NOS activators (e.g., LPS for iNOS) and rescue experiments with excess L-arginine .

- Blinding : Mask treatment groups during outcome assessment to reduce bias in neurobehavioral or histological analyses .

Q. How can conflicting data on L-NIO’s neuroprotective vs. neurotoxic effects be reconciled?

Context-dependent outcomes arise from dose, timing, and model-specific factors. Address via:

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(1-aminopropylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-2-7(10)11-5-3-4-6(9)8(12)13;/h6H,2-5,9H2,1H3,(H2,10,11)(H,12,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADRJPGCWHNIBW-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.